

BRL-42715: A Technical Guide on Stability and Solubility

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Compound of Interest		
Compound Name:	BRL-42715	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-42715, chemically known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a potent, broad-spectrum inhibitor of a wide range of bacterial β -lactamases.[1] Its exceptional inhibitory activity against both plasmid-mediated and chromosomally-mediated enzymes made it a compound of significant interest in overcoming antibiotic resistance. Despite its promising efficacy, the development of **BRL-42715** was ultimately halted due to significant stability challenges, primarily its rapid hydrolysis by metallo- β -lactamases.[2][3] This technical guide provides a comprehensive overview of the available data on the stability and solubility of **BRL-42715**, intended to inform researchers and drug development professionals.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C10H7N4NaO3S	Hodges, et al. (1991)
Molecular Weight	286.24 g/mol	Hodges, et al. (1991)

Stability Profile

The stability of **BRL-42715** is a critical factor that has limited its clinical development. The primary mode of degradation is through enzymatic hydrolysis, although like other penems, it is



also susceptible to chemical hydrolysis.

Enzymatic Stability

BRL-42715 is a highly effective inactivator of active-site serine β -lactamases.[4] However, it is readily hydrolyzed by class B, Zn²⁺-containing metallo- β -lactamases.[2] This rapid degradation was a key reason for the termination of its development. The interaction with various β -lactamases has been studied kinetically, with second-order inactivation rate constants determined for several enzymes.

β-Lactamase	Class	Second-Order Inactivation Rate Constant (µM ⁻¹ s ⁻¹)	Reference
Staphylococcus aureus	Α	-	Farmer et al. (1994)
Bacillus cereus I	А	-	Farmer et al. (1994)
TEM	А	-	Farmer et al. (1994)
Klebsiella pneumoniae K1	Α	0.17 - 6.4	Farmer et al. (1994)
Enterobacter cloacae P99	С	-	Farmer et al. (1994)

Note: A specific value for each enzyme was not provided in the abstract, but a range was given.

The half-life for the regeneration of free enzyme from the inhibited complex varies significantly depending on the specific β -lactamase, ranging from 5 minutes for the K1 β -lactamase to over 2 days for the staphylococcal enzyme.

Chemical Stability

Detailed quantitative data on the intrinsic chemical stability of **BRL-42715** under various pH and temperature conditions is not readily available in the public domain. However, based on



the general characteristics of the penem class of compounds, it is expected to be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.

Degradation Pathway: Upon hydrolysis by metallo-β-lactamases, **BRL-42715** rearranges to form a dihydrothiazepine derivative. A similar rearrangement is also reported to occur under base-catalyzed conditions.

Solubility Parameters

Specific quantitative solubility data for **BRL-42715** in aqueous and organic solvents is not extensively reported in the literature. As a sodium salt, it is expected to have some aqueous solubility.

Parameter	Observation	Reference
Aqueous Solubility	Not explicitly quantified, but used in aqueous solutions for in vitro testing.	Coleman et al. (1989)
Oral Bioavailability	Poorly absorbed in rats, dogs, and cynomolgus monkeys. A bioavailability of 0.2 was observed in mice.	Coleman et al. (1991)
Serum Protein Binding	27-38% in mouse, rat, and dog sera; 68-70% in primate and human sera.	Coleman et al. (1991)

The low oral bioavailability in most species tested suggests that solubility and/or permeability may be limiting factors.

Experimental Protocols

Detailed experimental protocols specific to **BRL-42715** are not published. However, the following methodologies are representative of those that would be employed for a penem antibiotic.

Stability-Indicating HPLC Method



A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for assessing the stability of **BRL-42715** and separating it from its degradation products.

Objective: To develop and validate a quantitative HPLC method for the determination of **BRL-42715** in the presence of its degradation products.

Typical Parameters:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV spectrophotometry at a wavelength determined by the UV spectrum of BRL-42715.
- Temperature: Ambient or controlled (e.g., 25°C).

Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation of **BRL-42715** would be performed under the following conditions:

- Acid Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C).
- Base Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C).
- Oxidative Degradation: 3% H₂O₂ at room temperature.
- Thermal Degradation: Heating the solid drug at a high temperature (e.g., 105°C).
- Photostability: Exposure to light according to ICH guidelines.

Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of **BRL-42715** in aqueous media at different pH values.

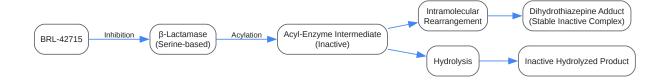
Methodology (Shake-Flask Method):



- An excess amount of BRL-42715 is added to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9).
- The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- The resulting saturated solutions are filtered through a 0.45 μm filter to remove undissolved solid.
- The concentration of BRL-42715 in the filtrate is determined by a validated analytical method, such as HPLC.

Signaling Pathways and Experimental Workflows

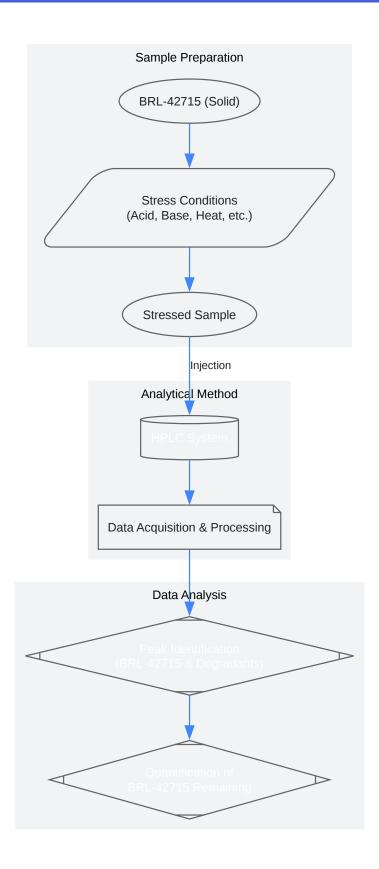
The primary mechanism of action of **BRL-42715** is the inhibition of β -lactamase enzymes, which are crucial for bacterial resistance to β -lactam antibiotics.



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Caption: Inhibition of serine β -lactamase by **BRL-42715**.





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Caption: Workflow for a forced degradation study of BRL-42715.



Conclusion

BRL-42715 is a potent β -lactamase inhibitor whose clinical development was hampered by its instability, particularly its rapid degradation by metallo- β -lactamases. While quantitative data on its intrinsic chemical stability and solubility are scarce in publicly available literature, this guide consolidates the existing knowledge. The provided experimental frameworks offer a basis for any future investigations into the physicochemical properties of **BRL-42715** or similar penembased inhibitors. Further research to fully characterize its stability and solubility profiles would be necessary for any potential re-evaluation of this compound or its analogs.

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